5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide

Catalog No.
S15781050
CAS No.
M.F
C17H15F2NO5S2
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2...

Product Name

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(3-fluorophenyl)benzamide

Molecular Formula

C17H15F2NO5S2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C17H15F2NO5S2/c18-11-2-1-3-12(8-11)20-17(21)15-9-13(4-5-16(15)19)27(24,25)14-6-7-26(22,23)10-14/h1-5,8-9,14H,6-7,10H2,(H,20,21)

InChI Key

XIIZGEPQQQLPTI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)F

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a sulfonyl group, a fluorinated benzamide moiety, and a tetrahydrothiophene ring. The compound's molecular formula is C15_{15}H14_{14}F2_2N2_2O2_2S, indicating the presence of multiple functional groups that contribute to its potential biological activity and utility in medicinal chemistry. The sulfonyl group enhances the compound's solubility and reactivity, while the fluorine atoms may influence its pharmacokinetic properties.

Typical for benzamides and sulfonamides. Notably, it may undergo:

  • Nucleophilic substitution: The sulfonyl group can be reactive towards nucleophiles, leading to the formation of new bonds.
  • Reduction reactions: The dioxido group in the tetrahydrothiophene can be reduced under specific conditions to yield different derivatives.
  • Fluorine substitution: The fluorine atoms can be replaced or modified through various electrophilic aromatic substitution reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacological profile.

Research indicates that compounds similar to 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide exhibit significant biological activities, particularly as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a critical role in immune regulation and tumor progression by degrading tryptophan, thus suppressing T-cell activity. Inhibition of IDO1 can enhance anti-tumor immunity and has implications for treating cancer and autoimmune diseases .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Formation of the sulfonamide: This can be achieved by reacting a suitable amine with a sulfonyl chloride.
  • Construction of the tetrahydrothiophene ring: This may involve cyclization reactions starting from appropriate precursors.
  • Fluorination: Introduction of fluorine atoms can be performed using fluorinating agents under controlled conditions.

Each of these steps requires careful optimization to achieve high yields and purity of the final product.

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide has potential applications in:

  • Cancer therapy: As an IDO1 inhibitor, it may enhance immune responses against tumors.
  • Autoimmune disease treatment: Modulating immune responses could provide therapeutic benefits in conditions like rheumatoid arthritis.
  • Research tools: It can serve as a chemical probe in studies investigating tryptophan metabolism and immune modulation.

Interaction studies involving this compound often focus on its binding affinity to IDO1 and other related enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess binding kinetics and thermodynamics. These studies are crucial for understanding how modifications to the compound's structure influence its biological activity.

Several compounds share structural features with 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide. Notable examples include:

Compound NameStructural FeaturesUnique Properties
5-Fluoro-N-(3-fluorophenyl)benzamideFluorinated benzamidePotential anti-cancer activity
SulfanilamideSulfonamide structureBroad-spectrum antibacterial properties
Indoleamine 2,3-dioxygenase inhibitorsVarious structural motifsTargeted immune modulation

The uniqueness of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide lies in its specific combination of a sulfonamide with a tetrahydrothiophene ring and dual fluorination, which may confer distinct pharmacological properties compared to similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

415.03597125 g/mol

Monoisotopic Mass

415.03597125 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

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